(2E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a double bond. This particular compound features two aromatic rings, one substituted with dichloro groups and the other with a nitro group, connected by a prop-2-enamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 3-nitrobenzaldehyde.
Formation of Enamine: The 2,3-dichloroaniline reacts with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding enamine.
Amidation: The enamine is then subjected to amidation using an appropriate reagent, such as acetic anhydride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The double bond in the enamide can be hydrogenated to form the corresponding amide.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, nickel catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the saturated amide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,3-dichlorophenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.
(2E)-N-(2,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide: Similar structure but with the dichloro groups in different positions.
Uniqueness
(2E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both dichloro and nitro groups in specific positions can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-12-5-2-6-13(15(12)17)18-14(20)8-7-10-3-1-4-11(9-10)19(21)22/h1-9H,(H,18,20)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCRJVIBLCARGX-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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